4-(propan-2-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is an organic compound with the molecular formula C16H16F3NO2S. This compound is known for its unique chemical structure, which includes an isopropyl group, a trifluoromethyl group, and a benzenesulfonamide moiety. It has a molecular weight of 343.36 g/mol and is often used in various chemical and pharmaceutical applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the isopropyl group, the trifluoromethyl group, and the benzenesulfonamide moiety. One common method involves the reaction of 4-isopropylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide moiety can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group instead of an isopropyl group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the sulfonamide moiety
Uniqueness
4-ISOPROPYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its combination of an isopropyl group, a trifluoromethyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C16H16F3NO2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-propan-2-yl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16F3NO2S/c1-11(2)12-7-9-13(10-8-12)23(21,22)20-15-6-4-3-5-14(15)16(17,18)19/h3-11,20H,1-2H3 |
InChI Key |
JKVUQGBQHDBUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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